molecular formula C16H19N3O2 B8296938 N-(2-Methoxyphenyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide

N-(2-Methoxyphenyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide

Cat. No.: B8296938
M. Wt: 285.34 g/mol
InChI Key: VECIJWYNDSDLKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methoxyphenyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide is a useful research compound. Its molecular formula is C16H19N3O2 and its molecular weight is 285.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C16H19N3O2/c1-10-17-12-8-7-11(9-14(12)18-10)16(20)19-13-5-3-4-6-15(13)21-2/h3-6,11H,7-9H2,1-2H3,(H,17,18)(H,19,20)

InChI Key

VECIJWYNDSDLKH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)NC3=CC=CC=C3OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride, 5 ml, was added to 0.50 g (0.97 mmols) of 2-methyl-4,5,6,7-tetrahydrobenzimidazole-5carboxylic acid hydrochloride (including 58 w/w % of NaCl) obtained in Reference Example 2 and the mixture was heated at 90° C. for 3 hours. After thionyl chloride was distilled off under reduced pressure, 10 ml of methylene chloride was added to the residue and at 0° to 5° C., 0.20 ml (1.78 mmol) of o-anisidine and 0.40 ml (2.89 mmols) of triethylamine were added to the mixture followed by stirring at room temperature for 16 hours. After 50 ml of methylene chloride was supplemented, the mixture was washed with 1 N sodium hydroxide solution and then dried over anhydrous magnesium sulfate, the solvent was distilled off. The residue was subjected to silica gel column chromatography and eluted with methylene chloride-methanol-ammonia water (10 : 1 : 0.1). The solvent was distilled off and the resulting colorless crystals were recyrstallized from ethyl acetate to give 0.10 g (37.0%) of N-(2-methyoxyphenyl)-2-methyl -4,5,6,7-tetrahydrobenzimidazole-5-carboxamide monhydrate.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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